Molecular Structure and Reactivity of 5-Methylcoumaran
Molecular Structure and Reactivity of 5-Methylcoumaran
This guide details the molecular architecture, synthetic pathways, and reactivity profile of 5-methylcoumaran (5-methyl-2,3-dihydrobenzofuran). It is designed for researchers requiring high-fidelity mechanistic insights and reproducible experimental protocols.
[1]
Structural Architecture & Electronic Properties
5-Methylcoumaran (CAS: 13134-23-1) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated dihydrofuran ring. It serves as a critical pharmacophore in medicinal chemistry and a model system for lignin depolymerization studies.
Conformational Analysis
Unlike its oxidized counterpart (benzofuran), which is planar and aromatic throughout, 5-methylcoumaran possesses a non-planar dihydrofuran ring.
-
Puckering: The C2 and C3 carbons of the furan ring adopt an "envelope" conformation to minimize torsional strain, deviating from the plane of the benzene ring.
-
Steric Environment: The methyl group at the C5 position introduces a localized steric bulk but does not significantly distort the bicyclic planarity compared to the parent coumaran.
-
Electronic Effects:
-
Oxygen Atom (O1): Acts as a strong
-donor (+M effect), significantly increasing electron density at the ortho (C7) and para (C5) positions. -
Methyl Group (C5): Acts as a weak
-donor (+I effect). Since the C5 position is occupied, the methyl group reinforces electron density at C4 and C6 (ortho to the methyl) and C3a (para to the methyl).
-
Spectroscopic Signatures
Identification relies on distinct NMR and IR signals distinguishing the saturated furan ring from aromatic systems.
| Spectroscopic Method | Key Signal | Assignment | Structural Insight |
| C2-H (O-CH | Deshielded by adjacent oxygen; triplet due to coupling with C3-H. | ||
| C3-H (Ar-CH | Benzylic protons; triplet coupling with C2-H. | ||
| C5-CH | Characteristic singlet of the aromatic methyl group. | ||
| C2 | Diagnostic for cyclic ether (dihydrofuran ring). | ||
| IR | 1230-1250 cm | C-O-C Stretch | Asymmetric ether stretching vibration. |
Synthetic Pathways[1][2][3][4]
The synthesis of 5-methylcoumaran typically proceeds via the construction of the benzofuran core followed by selective reduction, or through direct cyclization of phenolic precursors.
Pathway A: Reduction of 5-Methylbenzofuran (High Purity Route)
This method is preferred for generating analytical standards due to the high regiochemical purity of the precursor.
-
Precursor Synthesis: Reaction of p-cresol (4-methylphenol) with chloroacetaldehyde (or equivalent cyclization synthons) yields 5-methylbenzofuran.
-
Catalytic Hydrogenation: The C2-C3 double bond of the furan ring is selectively reduced using Pd/C under mild pressure.
Pathway B: Intramolecular Cyclization (Claisen-Type)
Utilizes p-cresol as a low-cost starting material, ideal for scale-up.
-
O-Alkylation: p-Cresol is alkylated with 2-bromoethanol or ethylene oxide to form 2-(4-methylphenoxy)ethanol.
-
Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation closes the ring. Note: This step requires careful control to prevent polymerization.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to 5-methylcoumaran. The reduction route (blue arrow) offers higher specificity.
Reactivity & Regioselectivity[1][2][3][5][6][7][8]
The reactivity of 5-methylcoumaran is defined by the interplay between the activating oxygen atom and the 5-methyl group.
Electrophilic Aromatic Substitution (EAS)
The molecule contains two activating groups:
-
Ether Oxygen (Position 1): Strong activator, directs ortho (C7) and para (C5). Since C5 is blocked by methyl, the primary directive force is toward C7 .
-
Methyl Group (Position 5): Weak activator, directs ortho (C4, C6).
Regiochemical Outcome:
-
Major Site (C7): The C7 position is ortho to the strong oxygen donor and sterically accessible. It is the dominant site for nitration, bromination, and formylation.
-
Minor Site (C6): Activated by the methyl group (ortho) and meta to the oxygen. Less favored than C7.[1]
-
Minor Site (C4): Ortho to both oxygen and methyl, but sterically hindered by the adjacent furan ring and methyl group.
Oxidation Patterns
-
Dehydrogenation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures restores aromaticity, converting 5-methylcoumaran back to 5-methylbenzofuran .
-
Ring Opening: Strong Lewis acids (e.g., BBr
) cleave the ether linkage, yielding 2-(2-bromoethyl)-4-methylphenol derivatives.
Reactivity Flowchart
Figure 2: Reaction manifold of 5-methylcoumaran showing C7 regioselectivity dominance.[2][3]
Experimental Protocols
Protocol 4.1: Synthesis via Hydrogenation of 5-Methylbenzofuran
Objective: Preparation of high-purity 5-methylcoumaran.
-
Reagents: 5-Methylbenzofuran (10 mmol), 10% Pd/C (50 mg), Ethanol (20 mL).
-
Setup: High-pressure hydrogenation vessel (Parr shaker or balloon for small scale).
-
Procedure:
-
Dissolve 5-methylbenzofuran in ethanol.
-
Add Pd/C catalyst carefully (under inert atmosphere).
-
Purge system with H
gas (3 cycles). -
Stir under H
atmosphere (1-3 atm) at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of UV-active benzofuran spot; coumaran is less UV active).
-
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc 95:5) if necessary.
-
Validation: Confirm absence of alkene protons (
6.5-7.5 range) in NMR.
Protocol 4.2: Regioselective Bromination
Objective: Functionalization at the C7 position.
-
Reagents: 5-Methylcoumaran (5 mmol), Bromine (5.5 mmol), Acetic Acid (10 mL).
-
Procedure:
-
Cool solution of 5-methylcoumaran in acetic acid to 0°C.
-
Add bromine dropwise over 20 minutes.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
Workup: Quench with aqueous NaHSO
(to remove excess Br ). Extract with dichloromethane. -
Result: Predominantly 7-bromo-5-methylcoumaran.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on benzofuran/dihydrobenzofuran reactivity and regioselectivity).
- Claisen, L. (1919). Über den Mechanismus der Umlagerung der Phenol-allyläther. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism for allyl phenol rearrangements to coumarans).
-
PubChem. (n.d.). 5-Methylbenzofuran Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Yamaguchi, S., et al. (1981). Synthesis of benzofuran derivatives. Journal of Organic Chemistry. (Specifics on methyl-substituted benzofuran synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
